acetic acid CAS No. 90720-06-2](/img/structure/B13781548.png)
[2-Chloro-4-(trifluoromethyl)anilino](oxo)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of both chloro and trifluoromethyl groups in its structure makes it a compound of interest in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with oxalic acid derivatives under controlled conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the temperature maintained between 50°C to 80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the chlorination of 4-(trifluoromethyl)aniline, followed by amination and subsequent reaction with oxalic acid derivatives. The process is optimized for large-scale production by using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The presence of the trifluoromethyl group enhances its binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- Trifluoromethylpyridine
Uniqueness
2-[[2-Chloro-4-(trifluoromethyl)phenyl]amino]-2-oxo-acetic acid is unique due to its combination of chloro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
90720-06-2 |
|---|---|
Molekularformel |
C9H5ClF3NO3 |
Molekulargewicht |
267.59 g/mol |
IUPAC-Name |
2-[2-chloro-4-(trifluoromethyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H5ClF3NO3/c10-5-3-4(9(11,12)13)1-2-6(5)14-7(15)8(16)17/h1-3H,(H,14,15)(H,16,17) |
InChI-Schlüssel |
NHWKKBCMZVSSGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


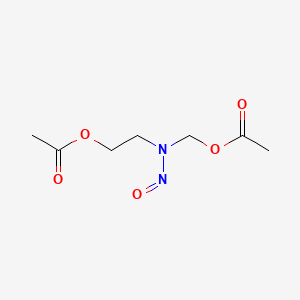
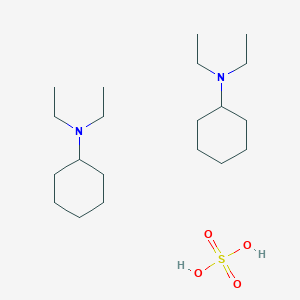

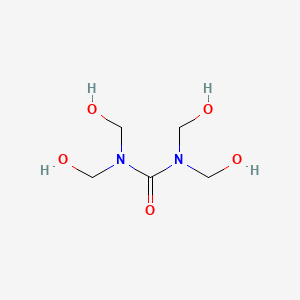
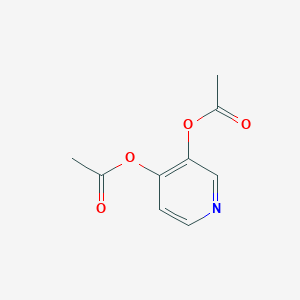
![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
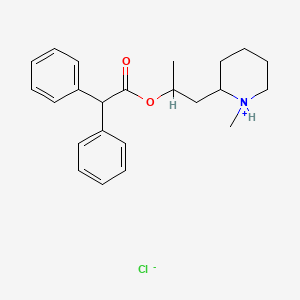
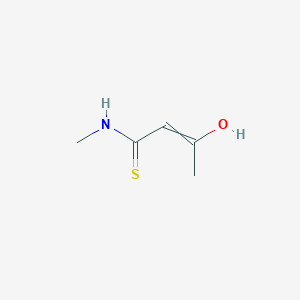
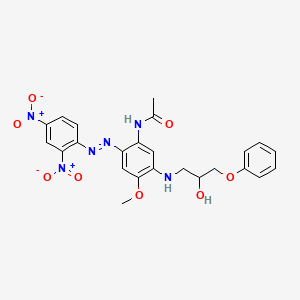
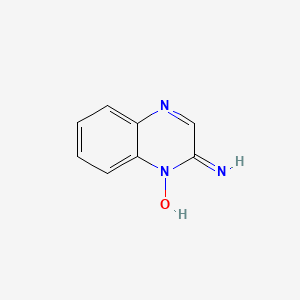
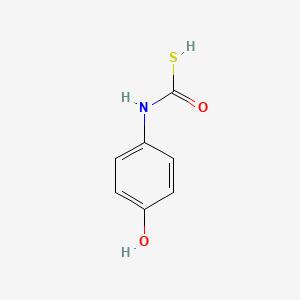
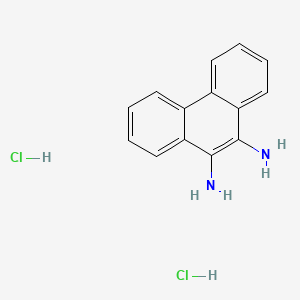

![4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide](/img/structure/B13781541.png)
